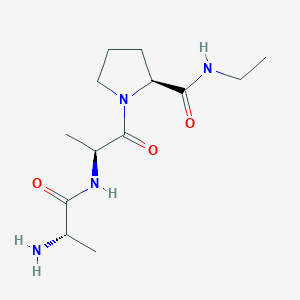

L-Alanyl-L-alanyl-N-ethyl-L-prolinamide

Description

Structure

3D Structure

Properties

CAS No. |

84914-64-7 |

|---|---|

Molecular Formula |

C13H24N4O3 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-ethylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H24N4O3/c1-4-15-12(19)10-6-5-7-17(10)13(20)9(3)16-11(18)8(2)14/h8-10H,4-7,14H2,1-3H3,(H,15,19)(H,16,18)/t8-,9-,10-/m0/s1 |

InChI Key |

RBNAOFZZPGSWLZ-GUBZILKMSA-N |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)N |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |

Origin of Product |

United States |

Conformational Analysis and Molecular Modeling of L Alanyl L Alanyl N Ethyl L Prolinamide

Theoretical Frameworks for Peptide Conformational Space Exploration

To comprehend the vast number of possible conformations a peptide can adopt, researchers employ a variety of computational methods. These theoretical frameworks allow for the exploration of the peptide's conformational space, identifying low-energy, stable structures.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to study the electronic structure of molecules, providing highly accurate information about peptide conformations. mdpi.comnih.gov Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. nih.gov DFT, while also a quantum mechanical method, utilizes the electron density to calculate the energy of the system, offering a balance between accuracy and computational cost. mdpi.com These methods are invaluable for determining the geometries of small peptides and for understanding the nature of intramolecular interactions that stabilize specific conformations. mdpi.commpg.de However, the high computational demand of these methods can make them challenging to apply to larger biomolecules. mdpi.comnih.gov The choice of functional and basis set in DFT calculations is critical and can significantly impact the results, especially concerning noncovalent interactions which are crucial in peptide systems. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques that provide insights into the dynamic behavior of peptides over time. americanpeptidesociety.org MM employs classical physics to model the interactions between atoms, representing them as balls connected by springs, which correspond to chemical bonds. acs.orgspringernature.com This simplification allows for the rapid calculation of potential energy for a given conformation. acs.org

MD simulations build upon MM by applying Newton's laws of motion to the atoms, simulating their movement over a specific period. americanpeptidesociety.orgnih.gov This allows for the exploration of the conformational landscape and the identification of preferred structures and folding pathways. acs.orgproquest.com The accuracy of MM and MD simulations is highly dependent on the quality of the force field used, which is a set of parameters that define the potential energy of the system. springernature.com

Table 1: Comparison of Theoretical Frameworks for Peptide Conformational Analysis

| Feature | Ab Initio / DFT | Molecular Mechanics / Molecular Dynamics |

|---|---|---|

| Fundamental Principle | Quantum Mechanics | Classical Mechanics |

| Accuracy | High | Moderate to High (Force Field Dependent) |

| Computational Cost | Very High | Low to Moderate |

| System Size | Small Peptides | Peptides and Large Proteins |

| Primary Output | Electronic Structure, Accurate Energies | Trajectories, Conformational Ensembles |

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, play a pivotal role in determining the three-dimensional structure and stability of peptides. acs.orgrsc.org Quantum mechanical (QM) models are essential for accurately describing these subtle yet significant forces. acs.org Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion. nih.gov Understanding these interactions is critical for predicting how a peptide like L-Alanyl-L-alanyl-N-ethyl-L-prolinamide will fold and interact with its environment. acs.orgrsc.org The inclusion of dispersion corrections in DFT calculations has become standard practice to better account for van der Waals interactions. nih.gov

Structural Characterization of Peptide Backbone and Side Chain Orientations

The conformation of a peptide is defined by the rotational angles of its backbone and the orientation of its amino acid side chains. Specific analytical tools and the unique properties of certain amino acids, like proline, are key to characterizing these structural features.

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed and disallowed regions of the backbone dihedral angles, phi (φ) and psi (ψ), for each amino acid residue in a peptide. nih.govscispace.com This plot provides a simple yet powerful way to assess the quality of a peptide's structure and to identify common secondary structural elements like alpha-helices and beta-sheets. youtube.com The distribution of (φ, ψ) angles for a given peptide provides insights into its conformational preferences and stability. researchgate.net For a tripeptide like this compound, analyzing the Ramachandran plot for each of the alanine (B10760859) residues would reveal their likely backbone conformations.

Table 2: Typical Ramachandran Angles for Common Secondary Structures

| Secondary Structure | Phi (φ) Angle Range | Psi (ψ) Angle Range |

|---|---|---|

| Right-handed α-helix | -60° ± 15° | -45° ± 15° |

| Parallel β-sheet | -120° ± 20° | +115° ± 20° |

| Antiparallel β-sheet | -140° ± 20° | +135° ± 20° |

| Left-handed α-helix | +60° ± 15° | +45° ± 15° |

| Polyproline II helix | -75° ± 15° | +145° ± 15° |

The presence of a proline residue, as in this compound, has a profound impact on the peptide's secondary structure. nih.gov The cyclic nature of the proline side chain, which connects back to the backbone nitrogen, restricts the rotation around the φ angle to a narrow range, typically around -60° to -75°. sigmaaldrich.comquora.com This rigidity can induce kinks or turns in the peptide chain and often disrupts regular secondary structures like α-helices and β-sheets. sigmaaldrich.com However, proline is a key component of other structures, such as β-turns and the polyproline II (PPII) helix, which is a common conformation in unfolded or flexible regions of proteins. nih.govnih.gov The cis-trans isomerization of the peptide bond preceding a proline residue is a unique feature that further expands the conformational possibilities of proline-containing peptides. sigmaaldrich.comfrontiersin.org The N-ethyl modification on the prolinamide of the target compound could introduce additional steric constraints, further influencing the local conformation.

Based on a comprehensive search for scientific literature, there is no specific research data available for the compound "this compound" that would allow for a detailed analysis of its molecular interaction studies, including intermolecular forces, supramolecular synthons, and protein-peptide binding dynamics as requested.

The provided outline requires in-depth, specific research findings for "this compound." However, searches for this particular tripeptide derivative did not yield dedicated conformational analyses, molecular modeling studies, or experimental data on its binding or assembly properties.

While general principles of peptide interactions can be discussed based on related molecules, such as those containing alanine and proline residues, any such discussion would be a general extrapolation. It would not constitute the focused, scientifically accurate content solely on "this compound" that was strictly required by the instructions. Without specific data from conformational or binding studies on this exact compound, it is not possible to generate the thorough and informative article as outlined.

Enzymatic Targets and Mechanism of Action Studies for L Alanyl L Alanyl N Ethyl L Prolinamide Analogues

Investigation of Proteolytic Susceptibility and Cleavage Specificity

The stability and metabolic fate of peptide analogues are largely determined by their susceptibility to proteases. The specific amino acid sequence and terminal modifications dictate which enzymes can recognize and cleave the peptide chain.

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. nih.gov Aminopeptidase (B13392206) N (APN), a well-studied member of the M1 family of metalloproteases, demonstrates a preference for cleaving neutral amino acids from the N-terminus. nih.gov The enzymatic activity of APN is exclusive to mono-aminopeptidase action, a specificity conferred by hydrogen bonds formed between active site residues and the N-terminal amine group of the peptide substrate. nih.gov

Prolidase, also known as peptidase D (PEPD), is a unique cytosolic metalloproteinase specialized in the hydrolysis of dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue (Xaa-Pro). nih.govresearchgate.netresearchgate.net This enzyme plays a crucial role in the final stages of collagen degradation and the recycling of proline for new protein synthesis. nih.govwikipedia.org The enzyme specifically cleaves the peptide bond between any amino acid (Xaa) and the C-terminal proline, releasing free proline. nih.govjst.go.jp

An analogue such as L-Alanyl-L-alanyl-N-ethyl-L-prolinamide would not be a direct substrate for prolidase in its tripeptide form. Prolidase activity is restricted to dipeptides. nih.gov However, if the analogue were first cleaved by an aminopeptidase to yield L-Alanyl-N-ethyl-L-prolinamide, this resulting dipeptide derivative could potentially interact with prolidase. The N-ethyl modification on the proline amide might affect recognition and catalysis compared to a natural L-Alanyl-L-proline dipeptide. nih.gov

Enzyme Inhibition Mechanisms by Peptide Derivatives

Peptide derivatives are extensively studied as enzyme inhibitors due to their ability to mimic natural substrates and interact with enzyme active sites. The mechanisms of inhibition can range from reversible, competitive binding to irreversible, covalent modification.

Covalent inhibitors function by forming a stable, covalent bond with a reactive residue within the enzyme's active site, leading to often irreversible inhibition. acs.orgresearchgate.net This mechanism can offer advantages such as increased potency and duration of action. acs.org Typically, these inhibitors possess an electrophilic "warhead" that reacts with a nucleophilic amino acid residue, such as cysteine or serine, in the enzyme's active site. nih.gov

Peptide-based covalent inhibitors can be designed to be highly selective. The peptide backbone serves to guide the inhibitor to the active site of the target enzyme, ensuring that the covalent bond forms specifically with the intended protein. acs.org For example, peptide diazomethyl ketones have been shown to act as potent inhibitors of subtilisin-type serine proteases by covalently binding to an active site histidine. nih.gov The formation of these enzyme-inhibitor adducts can be reversible or irreversible, with reversible covalent inhibitors gaining attention for potentially reducing off-target effects. acs.orgresearchgate.net The stability of the adduct can depend on its chemical nature; for instance, disulfide adducts with cysteine proteases can be stabilized by the presence of heteroatoms in the inhibitor's backbone. chemistryjournal.net

A common mechanism for peptide-based inhibitors is to act as substrate mimics. By resembling the natural substrate of an enzyme, these inhibitors can bind to the active site with high affinity, thereby blocking the entry of the actual substrate and preventing the catalytic reaction. americanpeptidesociety.orgnih.gov This type of inhibition is often competitive, where the inhibitor and substrate compete for the same binding site. americanpeptidesociety.orgacs.org

The design of such inhibitors relies on understanding the enzyme's substrate specificity and the key interactions within the active site. rsc.orgtandfonline.com For instance, synthetic peptides have been designed to mimic the active sites of chymotrypsin (B1334515) and trypsin, exhibiting the activity and specificity of the respective enzymes. nih.gov The effectiveness of these mimics depends on how closely they replicate the transition state of the enzyme-substrate complex. The binding affinity is influenced by factors like hydrogen bonding patterns and interactions with specific subsites within the active site. rsc.org

Peptide analogues have been successfully developed to target a wide range of specific enzymes implicated in various physiological and pathological processes.

Angiotensin-Converting Enzyme (ACE): ACE is a key enzyme in the regulation of blood pressure, and its inhibition is a major strategy for treating hypertension. nih.govrsc.org Many potent ACE inhibitors are peptide-based, often derived from natural sources. nih.govmdpi.com The inhibitory activity of these peptides is closely linked to their amino acid sequence and structure. mdpi.comresearchgate.net For example, the presence of hydrophobic or aromatic amino acids at the C-terminus and branched-chain aliphatic amino acids at the N-terminus can significantly enhance ACE inhibition. mdpi.commdpi.com The mechanism of inhibition can be competitive or non-competitive. rsc.orgresearchgate.net

| Peptide | Source | IC₅₀ Value | Inhibition Mode |

| FWG | Porcine Liver Hydrolysate | 1.05 mM | Not specified |

| MFLG | Porcine Liver Hydrolysate | 1.15 mM | Not specified |

| ETSGMKPTEL | Longan Seed | 1.54 μM | Non-competitive |

| ISSMGILVCL | Longan Seed | 2.01 μM | Non-competitive |

| PPLLFAAL | Takifugu flavidus | 0.51 μmol·L⁻¹ | Not specified |

Subtilisin-like Proteases: This family of serine proteases is a target for various peptide-based inhibitors. nih.govnih.gov Peptide diazomethyl ketones and chloromethyl ketones have been shown to be potent irreversible inhibitors of subtilisins. nih.gov The inhibitory activity often depends on the length of the peptide chain. nih.gov More recently, novel peptide inhibitors have been developed using techniques like phage display, resulting in short peptides with high affinity and inhibitory activity (nanomolar Ki values). nih.gov These inhibitors often feature a rigid structure, for example, through an intramolecular disulfide bond, which contributes to their high binding affinity. nih.gov

| Inhibitor Type | Target Enzyme | Key Structural Feature | Mechanism |

| Peptide diazomethyl ketones (e.g., Z-Ala(n)-PheCHN2) | Subtilisin Carlsberg, Thermitase | Diazomethyl ketone group | Covalent binding to active site histidine |

| Artificial Subtilisin Inhibitor Peptide (ASIP) | Subtilisin BPN′ | 12-mer peptide with intramolecular disulfide bond | High-affinity binding (Ki = 0.30 nM) |

Cell Wall Biosynthesis Enzymes: The bacterial cell wall is a critical target for antibiotics. nih.govsigmaaldrich.com Several classes of antibacterial agents function by inhibiting enzymes involved in the synthesis of peptidoglycan, a key component of the cell wall. sigmaaldrich.comnih.govlibretexts.org Peptide derivatives can be designed to inhibit these enzymes. For example, transition-state analogue inhibitors of the D-glutamic acid-adding enzyme (MurD) have been synthesized. nih.gov Other antibiotics, like bacitracin (a peptide antibiotic), inhibit the transport of peptidoglycan precursors across the cell membrane. sigmaaldrich.comlibretexts.org Glycopeptide antibiotics like vancomycin (B549263) bind directly to the peptide chain of cell wall precursors, creating a structural blockage that prevents their incorporation into the growing cell wall. nih.govlibretexts.org

| Inhibitor/Antibiotic | Target Enzyme/Process | Mechanism of Action |

| D-cycloserine | Alanine (B10760859) racemase, D-Ala-D-Ala ligase | Inhibition of precursor synthesis |

| Tunicamycin | UDP-N-acetylglucosamine-3-enolpyruvyl transferase (MurA) | Inhibition of Lipid I intermediate formation |

| Bacitracin | Lipid phosphatase | Prevents release of peptidoglycan from its lipid carrier |

| β-lactams (e.g., Penicillin) | Transpeptidases (Penicillin-Binding Proteins) | Inhibition of peptidoglycan crosslinking |

| Vancomycin | Transglycosylases | Binds to D-Ala-D-Ala terminus of precursors, blocking incorporation |

| Fosfomycin | UDP-N-acetylglucosamine-3-enolpyruvyl transferase (MurA) | Covalent binding to the active site |

Computational Approaches to Enzyme-Ligand Interactions

Computational methods are instrumental in elucidating the intricate interactions between enzymes and ligands at a molecular level. These approaches provide valuable insights into binding mechanisms, reaction pathways, and the prediction of binding affinities, thereby guiding the rational design of more potent and selective enzyme inhibitors. For analogues of this compound, particularly those targeting prolyl oligopeptidase (POP), computational studies have been pivotal in understanding their inhibitory action.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. rsc.org This method is crucial for understanding the binding mode of inhibitors and for virtual screening of compound libraries. nih.gov The process involves sampling a large number of possible conformations of the ligand within the active site of the enzyme and scoring these conformations based on a force field that estimates the binding energy. nih.gov

Docking studies on inhibitors of prolyl oligopeptidase (POP), a common target for this compound analogues, have revealed key interactions within the enzyme's active site. For instance, studies have identified that the catalytic triad (B1167595) residues (Ser, Asp, and His) and other residues such as Tyr and Arg are important for inhibitor binding. doi.org The docking of known inhibitors into the POP active site has shown that interactions with residues like R643, W595, H680, and F476 contribute significantly to the binding energy. rsc.org

The binding affinity, which quantifies the strength of the interaction between a ligand and a protein, is a critical parameter in drug discovery. arxiv.orgrowansci.com While docking scores provide a rapid estimation of binding affinity, more accurate predictions often require more computationally intensive methods. rowansci.com Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are often used to refine binding affinity predictions after docking. rsc.org These calculations can provide more reliable estimates of binding free energies by considering the solvated environment. rsc.org

Below is a table summarizing docking energies for known POP inhibitors, which are analogues of the primary compound of interest.

| Ligand | Docking Type | Target Conformation | Docking Energy (kcal/mol) |

| KYP-2047 | Blind Docking | Open PREP | -6.02 |

| SUAM1221 | Blind Docking | Open PREP | -4.73 |

| S17092 | Blind Docking | Open PREP | -5.23 |

| KYP-2047 | Active Site Docking | Open PREP | -4.47 |

| SUAM1221 | Active Site Docking | Open PREP | -4.67 |

| S17092 | Active Site Docking | Open PREP | -4.53 |

| KYP-2047 | Active Site Docking | Closed PREP | -8.09 |

| SUAM1221 | Active Site Docking | Closed PREP | -8.37 |

| S17092 | Active Site Docking | Closed PREP | -7.54 |

This table is generated based on data from docking experiments on known PREP (prolyl oligopeptidase) inhibitors. rsc.org

Molecular dynamics (MD) simulations can further enhance the understanding of enzyme-ligand interactions by modeling the dynamic nature of the complex over time. nih.govnih.gov MD simulations have shown that the binding of an inhibitor can stabilize the closed conformation of the POP enzyme and reduce the flexibility of residues within the binding region. rsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods for Enzyme Reaction Mechanisms

QM/MM methods provide a hybrid approach where a small, chemically active region of the system (e.g., the ligand and the key active site residues) is treated with a high level of theory, quantum mechanics (QM), while the remainder of the protein and solvent is treated with a more computationally efficient method, molecular mechanics (MM). This allows for the detailed study of reaction mechanisms, including transition states and reaction energy barriers, which are inaccessible to purely classical methods.

In the context of prolyl oligopeptidase inhibitors, QM/MM studies can be used to investigate the covalent modification of the catalytic serine residue by inhibitors. For example, for inhibitors that form a covalent bond with the active site serine, QM/MM can elucidate the step-by-step mechanism of this covalent bond formation. This includes identifying the transition state structures and calculating the activation energies for the reaction, providing a deeper understanding of the inhibition mechanism at an electronic level. While specific QM/MM studies on this compound were not found, this methodology is a standard and powerful tool for investigating the reaction mechanisms of analogous enzyme inhibitors.

Bioactivity and Biological Relevance in Research Models

Cellular Model Studies (In Vitro)

Cytotoxicity Assays in Diverse Cell Lines

Studies on L-Alanyl-L-glutamine have consistently demonstrated its low cytotoxicity and, in many cases, its cytoprotective effects across a variety of cell lines. Unlike free L-glutamine, which can degrade into ammonia (B1221849) and become toxic to cells, L-Alanyl-L-glutamine provides a stable source of glutamine, thereby enhancing cell viability and growth. This has been observed in numerous cell types, including Chinese Hamster Ovary (CHO) cells used in the production of monoclonal antibodies. nih.gov

| Cell Line | Effect of L-Alanyl-L-glutamine Supplementation | Reference |

| POTELLIGENT™ CHO | Increased viable cell density and monoclonal antibody titer | nih.gov |

| Various Mammalian Cells | Reduced ammonia accumulation and enhanced cell viability | gendepot.comthermofisher.com |

| Human Mesenchymal Stem Cells | Suitable for use in culture media to support growth | lifelinecelltech.com |

Modulation of Intracellular Signaling Pathways (e.g., Apoptosis, Autophagy)

While direct and extensive studies on the modulation of specific signaling pathways by L-Alanyl-L-alanyl-N-ethyl-L-prolinamide are not available, research on L-Alanyl-L-glutamine indicates its role in cellular stress resistance. By preventing the buildup of ammonia, L-Alanyl-L-glutamine can mitigate cellular stress that might otherwise trigger apoptotic pathways. The stable supply of glutamine is also crucial for nucleotide and protein synthesis, which are fundamental processes for cell survival and proliferation. thermofisher.com

Role in Cell Culture Media and Biopharmaceutical Production (e.g., L-Alanyl-L-glutamine)

The primary and most well-documented role of L-Alanyl-L-glutamine is as a supplement in cell culture media. gendepot.comlifelinecelltech.com Its stability to heat sterilization and resistance to degradation at physiological temperatures make it a superior alternative to L-glutamine. gendepot.comthermofisher.com In biopharmaceutical production, particularly in large-scale cultures of CHO cells, the use of L-Alanyl-L-glutamine has been shown to improve the yield and quality of recombinant proteins and monoclonal antibodies. nih.gov This is attributed to the sustained availability of glutamine and the reduction of toxic byproducts. nih.govthermofisher.com

Biochemical and Ex Vivo Studies

Effects on Metabolic Pathways and Homeostasis

L-Alanyl-L-glutamine is actively transported into cells where it is enzymatically cleaved to release L-alanine and L-glutamine. thermofisher.com These amino acids then enter their respective metabolic pathways. L-glutamine is a key substrate for the tricarboxylic acid (TCA) cycle (anaplerosis), nucleotide synthesis, and the production of other non-essential amino acids. thermofisher.com By providing a steady intracellular supply of glutamine, L-Alanyl-L-glutamine helps maintain metabolic homeostasis and supports the high energy demands of rapidly dividing cells. thermofisher.com

Modulation of Antioxidative Defense Mechanisms

L-glutamine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. thermofisher.com By ensuring a consistent supply of glutamine, L-Alanyl-L-glutamine can support the maintenance of the cellular GSH pool. This, in turn, enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative stress, which is a common challenge in high-density cell cultures.

Neuromodulatory Effects in Nervous Tissue Explants

No information is currently available regarding the neuromodulatory effects of this compound in nervous tissue explants.

Activity in Pre-clinical Animal Models

There is no available data from pre-clinical animal models for this compound.

Central Nervous System Effects (e.g., Anti-hypothermic Activity)

Specific central nervous system effects, including any potential anti-hypothermic activity, of this compound have not been documented in the existing scientific literature.

Influence on Physiological Indices in Animal Systems

The influence of this compound on physiological indices in animal systems has not been reported.

Advanced Research Applications and Methodologies

Design and Synthesis of Peptide-Based Probes

Fluorescent Probes for Protease Detection and Imaging

There is no available information detailing the design or use of L-Alanyl-L-alanyl-N-ethyl-L-prolinamide as a basis for fluorescent probes. The development of such probes typically involves conjugating a peptide sequence, which acts as a substrate for a target enzyme, to a fluorophore and a quencher. Upon enzymatic cleavage of the peptide, a fluorescent signal is produced. However, no studies have been published that utilize the this compound sequence for this purpose.

Structure-Activity Relationship (SAR) Studies for Peptide Optimization

Structure-Activity Relationship (SAR) studies are fundamental to optimizing peptide-based compounds by systematically modifying their structure to enhance desired properties like potency or selectivity. No SAR studies specifically investigating this compound have been documented in the public domain. Such research would typically involve synthesizing analogs of the compound—by altering amino acid residues, modifying the N-ethyl amide group, or changing the proline ring—and evaluating the impact of these changes on biological activity.

Engineering of Enzymes for Peptide Production and Modification

The production of specific peptides can often be achieved or enhanced through enzymatic synthesis, which offers high stereoselectivity and environmentally benign reaction conditions. This can involve the use of natural enzymes or those improved through protein engineering.

Rational Design and Directed Evolution of Biocatalysts

Rational design and directed evolution are powerful techniques used to create or improve enzymes for specific synthetic purposes. Rational design relies on knowledge of an enzyme's structure and mechanism to make targeted mutations, while directed evolution mimics natural selection in the laboratory to evolve enzymes with desired traits. researchgate.net There is currently no literature describing the application of these methodologies to develop biocatalysts for the production or modification of this compound.

Spectroscopic and Diffraction Techniques for Structural and Conformational Elucidation

Spectroscopic techniques are crucial for understanding the three-dimensional structure and conformational dynamics of peptides, which are essential to their function.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of a molecule, offering insights into its secondary structure (e.g., β-turns, helices) and intermolecular interactions. nih.govpsu.edu Analysis of the amide I and amide II bands, in particular, can reveal conformational details. mdpi.com However, no IR or Raman spectral data or vibrational analysis has been published for this compound. Such an analysis would be necessary to understand its conformational preferences in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to determine the three-dimensional structure and dynamics of peptides in solution, providing insights under conditions that can approximate a physiological environment. For a tripeptide such as this compound, NMR studies would focus on elucidating its conformational preferences, which are largely dictated by the rotational freedom around various backbone and side-chain bonds.

The process begins with the assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms within the peptide. This is achieved using a suite of multidimensional NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence). Once assignments are complete, structural information is derived primarily from two sources:

Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for structure calculation.

J-couplings (Scalar Couplings): These through-bond couplings provide information about dihedral angles, such as the key backbone angle φ (phi), which can be estimated using the Karplus equation.

A significant conformational feature of any proline-containing peptide is the cis-trans isomerization of the peptide bond preceding the proline residue—in this case, the Ala²-Pro³ bond. Due to the unique cyclic structure of proline, the energy barrier between the cis and trans conformations is relatively small, often leading to the presence of both isomers in solution. NMR is exceptionally well-suited to study this phenomenon, as the two isomers give rise to distinct sets of signals in the NMR spectrum, allowing for their individual characterization and quantification. For peptides containing an X-Pro motif, the trans conformation is generally favored, but the cis population can be significant and functionally important nih.gov.

The N-terminal L-Alanyl and internal L-alanyl residues provide specific side-chain methyl groups that serve as sensitive probes of the local chemical environment, while the C-terminal N-ethyl-L-prolinamide cap influences the electronic environment and conformational flexibility of the proline ring.

Table 1: Illustrative ¹H Chemical Shift Assignments for this compound in an Aqueous Solvent This table presents hypothetical, representative data for educational purposes.

| Residue | Atom | Chemical Shift (ppm) |

| Ala¹ | NH | 8.25 |

| Hα | 4.30 | |

| Hβ | 1.40 | |

| Ala² | NH | 8.10 |

| Hα | 4.55 | |

| Hβ | 1.38 | |

| Pro³ | Hα | 4.40 |

| Hβ | 2.05, 1.90 | |

| Hγ | 1.95, 1.85 | |

| Hδ | 3.60, 3.50 | |

| N-ethyl | CH₂ | 3.20 |

| CH₃ | 1.15 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the high-resolution, three-dimensional atomic structure of a molecule in its solid, crystalline state. nih.gov The application of this technique to this compound would provide a precise static picture of its molecular conformation and the arrangement of molecules within the crystal lattice.

The process involves several key steps:

Crystallization: The first and often most challenging step is to grow a high-quality, single crystal of the peptide. This involves slowly precipitating the molecule from a supersaturated solution under carefully controlled conditions.

Data Collection: The crystal is mounted in an X-ray beam, and as it is rotated, it diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are recorded by a detector.

Structure Solution and Refinement: The diffraction pattern is mathematically processed to generate an electron density map of the molecule. A molecular model is then built into this map and refined to best fit the experimental data, resulting in a final model with precise atomic coordinates.

A crystallographic study of this compound would unambiguously determine critical structural parameters, including bond lengths, bond angles, and torsion angles. nih.gov It would definitively establish the conformation of the Ala²-Pro³ peptide bond (cis or trans) in the solid state. Furthermore, the crystal structure would reveal intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the crystal packing. This information is invaluable for understanding the peptide's intrinsic conformational tendencies and its potential modes of interaction with other molecules.

Table 2: Representative Crystallographic Data for a Peptide Crystal This table contains typical parameters that would be determined in an X-ray diffraction experiment and is for illustrative purposes only.

| Parameter | Example Value | Description |

| Crystal System | Orthorhombic | The geometry of the unit cell. |

| Space Group | P2₁2₁2₁ | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions | ||

| a (Å) | 8.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 12.3 | Length of the 'b' axis of the unit cell. |

| c (Å) | 15.1 | Length of the 'c' axis of the unit cell. |

| α, β, γ (°) | 90, 90, 90 | Angles of the unit cell. |

| Resolution (Å) | 1.10 | A measure of the level of detail in the structure. |

| R-factor / R-free | 0.18 / 0.20 | Indicators of the quality of the fit between the model and data. |

Applications in Proteomics and Peptidomics Research Methodologies

Proteomics is the large-scale study of proteins, while peptidomics is a related field that focuses specifically on the endogenous peptides present in a biological sample. nih.govresearchgate.net Within these disciplines, synthetic peptides like this compound serve as critical tools for developing and validating analytical methodologies.

The specific structure of this tripeptide makes it suitable for several applications in mass spectrometry (MS)-based research:

Internal Standard: In quantitative peptidomics, synthetic peptides are often used as internal standards. A stable isotope-labeled version of this compound could be "spiked" into a complex biological sample (e.g., plasma, cell lysate) at a known concentration. By comparing the MS signal of the endogenous peptide of interest to the signal of the spiked standard, precise and accurate quantification can be achieved.

Method Development and Quality Control: The well-defined chemical nature of a synthetic peptide allows it to be used as a standard for optimizing liquid chromatography (LC) separation and mass spectrometry detection parameters. It can help assess instrument performance, including sensitivity, mass accuracy, and reproducibility over time.

Protease Activity Assays: Peptides can be designed as specific substrates for proteases. While this particular peptide is short, it could be used to investigate the activity of exopeptidases. The C-terminal N-ethyl amide modification is particularly relevant here, as it blocks the action of carboxypeptidases, which require a free carboxyl group. nih.govresearchgate.net This stability makes it a more robust substrate for studying other types of proteolytic activity.

Fragment Library Component: In fields like drug discovery, small peptides and their derivatives are used in fragment-based screening to identify molecules that bind to protein targets. The Ala-Ala-Pro sequence motif is common in protein structures, making this peptide a potential candidate for such libraries.

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

Q. Table 2. Stability Profile in Aqueous Buffers

| pH | Half-Life (25°C) | Degradation Pathway |

|---|---|---|

| 2.0 | 12 hours | Hydrolysis of ethylamide |

| 7.4 | >30 days | Oxidation (minor) |

| 10.0 | 7 days | Deamidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.